molecular formula C17H13ClN2O2S B258875 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B258875
M. Wt: 344.8 g/mol
InChI Key: TTWAKPAXOMPBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. CMTB is a thiazole derivative and is synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the production of nitric oxide and prostaglandin E2. Additionally, 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential use in the treatment of various diseases. 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases. Another advantage of using 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is its ability to inhibit the activity of various enzymes and reduce the production of pro-inflammatory cytokines.
One limitation of using 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its complex synthesis process. The synthesis of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide requires expertise in organic chemistry and can be time-consuming. Additionally, the mechanism of action of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One future direction is the development of more efficient synthesis methods for 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Another future direction is the study of the mechanism of action of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Understanding the mechanism of action of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can help researchers develop more effective treatments for various diseases. Additionally, future studies can focus on the potential use of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Overall, 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a promising compound that has the potential to be used in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that begins with the synthesis of 2-amino-5-chlorobenzamide. This intermediate is then reacted with 2-bromo-4-methoxybenzoic acid to form 2-methoxy-5-chloro-N-(4-methoxy-2-bromobenzoyl)benzamide. This intermediate is then reacted with thiosemicarbazide to form 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. The synthesis of 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer. It has also been shown to have potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15-8-7-12(18)9-13(15)16(21)20-17-19-14(10-23-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20,21)

InChI Key

TTWAKPAXOMPBLZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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